4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)-
Description
The compound 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- (hereafter referred to as Compound M) is a nitrogen-rich heterocyclic molecule characterized by a fused pyrazolo-triazolo-pyrimidinone core and a 4-methoxyphenyl substituent at the 8-position.
Properties
CAS No. |
141300-29-0 |
|---|---|
Molecular Formula |
C13H10N6O2 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H10N6O2/c1-21-9-4-2-8(3-5-9)18-7-15-19-12(20)10-6-14-17-11(10)16-13(18)19/h2-7H,1H3,(H,14,17) |
InChI Key |
XSUAKXJENOJVNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl isocyanate with hydrazine derivatives to form the pyrazole ring, followed by cyclization with triazole and pyrimidine precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves cyclization reactions of pyrazole derivatives with various heterocycles. Recent studies have demonstrated methods such as microwave-assisted synthesis to enhance yield and reduce reaction times . Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Biological Activities
The biological applications of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one derivatives are extensive:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated potent activity compared to standard antibiotics .
Anti-inflammatory Properties
Another important application is in the development of anti-inflammatory agents. A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit inflammation in animal models. Results indicated that some compounds had lower toxicity and ulcerogenic effects than traditional anti-inflammatory drugs like Diclofenac .
Antitumor Activity
The potential antitumor effects of these compounds have been explored as well. The triazole-pyrimidine framework has been identified as a promising scaffold for developing anticancer agents due to its ability to interact with biological targets involved in cell proliferation and survival .
Case Studies
Several case studies highlight the effectiveness of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one derivatives:
-
Case Study 1: Antimicrobial Evaluation
A study synthesized multiple derivatives and tested them against Staphylococcus aureus and Escherichia coli using agar diffusion methods. Selected compounds showed inhibition zones comparable to established antibiotics . -
Case Study 2: Anti-inflammatory Screening
In a controlled study involving carrageenan-induced paw edema in rats, certain derivatives significantly reduced inflammation compared to the control group. The results suggested a promising therapeutic index for further development .
Mechanism of Action
The mechanism of action of 8-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs:
8-(4-Bromophenyl) analog (Compound B): Bromine substituent instead of methoxy .
C1: 7-Trichloromethyl and 8-amino substituents .
C2: 7-(2-Hydroxyphenyl) and 8-amino substituents .
Dimethylaminopropyl-methoxyphenyl analog (Compound D): Additional dimethylaminopropyl chain .
Trifluoromethylphenyl analog (Compound T): 4-Trifluoromethylphenyl substituent .
Comparative Analysis:
Table 1 : Structural and functional comparison of Compound M with analogs.
Key Observations:
- Electronic Effects : The 4-methoxy group in Compound M donates electrons via resonance, contrasting with the electron-withdrawing bromine in Compound B or trifluoromethyl in Compound T . This difference may modulate corrosion inhibition efficiency, where electron-rich compounds (e.g., M ) could adsorb more effectively onto metal surfaces .
- Toxicity : Compound B exhibits moderate toxicity (ipr-mus LD₅₀: 700 mg/kg), while Compound M ’s methoxy group likely reduces acute toxicity compared to halogens .
- Biological Activity: Amino-substituted analogs (C1, C2) show antioxidant and corrosion inhibition properties, suggesting that Compound M’s lack of an amino group may limit similar bioactivity unless modified .
Biological Activity
The compound 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methoxyphenyl)- is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Chemical Formula : C13H12N6O
- Molecular Weight : 266.258 g/mol
- CAS Number : 141300-28-9
Antimicrobial Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one demonstrate effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in vitro against several cancer cell lines. The findings suggest that it can induce apoptosis in cancer cells through multiple pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
Antileishmanial Activity
One study highlighted the antileishmanial effects of related triazolo-pyrimidine complexes against Leishmania infantum and Leishmania braziliensis. The compounds demonstrated IC50 values comparable to standard treatments.
- Active Compounds : Cu(II) and Co(II) complexes with triazole-pyrimidine ligands showed significant activity.
| Compound | IC50 for L. infantum (μM) | IC50 for L. braziliensis (μM) |
|---|---|---|
| Cu(HmtpO)2(H2O)3 | 20.0 | 22.1 |
| Co(HmtpO)(H2O)3 | 24.4 | 23.5 |
Study on Antitumor Effects
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized new complexes based on pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects against various cancer cell lines. The study concluded that these derivatives could serve as promising candidates for further development as antitumor agents due to their ability to induce cell death selectively in cancerous cells while sparing normal cells .
Synthesis and Evaluation
A practical synthesis method involving microwave irradiation has been developed for creating these pyrazolo derivatives efficiently. This method allows for rapid synthesis while maintaining high yields and purity .
Q & A
Q. What are the standard synthetic routes for preparing derivatives of this compound?
The compound is synthesized via nucleophilic substitution reactions. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry acetonitrile under reflux conditions. Purification involves solvent evaporation, filtration, and recrystallization from acetonitrile . Alternative routes include coupling with aryl/alkyl isocyanates or substituted benzoyl chlorides in dichloromethane or dry benzene, followed by column chromatography .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of synthesized derivatives?
Structural confirmation requires multi-spectral analysis:
Q. What solvents and reaction conditions optimize yield for this compound?
Polar aprotic solvents (e.g., acetonitrile) at reflux (80–100°C) are optimal for nucleophilic substitutions. For condensation reactions, dichloromethane at 0–25°C minimizes side products. Yields improve with excess reagents (1.5–2.0 equivalents) and inert atmospheres (N2/Ar) .
Q. How does the 4-methoxyphenyl substituent influence solubility?
The electron-donating methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) by increasing polarity. Derivatives with bulky substituents (e.g., benzyl) show reduced solubility, requiring recrystallization from acetonitrile/water mixtures .
Advanced Research Questions
Q. What computational methods predict the compound’s inhibitory activity?
Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO gap, dipole moment) to correlate electronic structure with inhibitory efficacy. Molecular docking against target proteins (e.g., kinases) validates binding modes. For example, a HOMO-LUMO gap <4 eV suggests high reactivity in triazolo-pyrimidine derivatives .
Q. How can reaction optimization address low yields in N-alkylation steps?
Low yields often arise from steric hindrance or poor leaving-group mobility. Strategies include:
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Adopt a randomized block design with split-split plots for multi-factor optimization (e.g., solvent, temperature, catalyst). Replicate each condition 4x to account for variability. Statistical tools (ANOVA) identify significant factors (p<0.05) .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate NMR/IR with High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation. For ambiguous peaks (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
Q. What mechanisms explain the compound’s biological activity in kinase inhibition?
The triazolo-pyrimidine core acts as an ATP-mimetic, binding to the kinase active site. The 4-methoxyphenyl group enhances hydrophobic interactions with allosteric pockets, while substituents at position 8 modulate selectivity .
Q. How to assess the compound’s stability under physiological conditions?
Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation products via HPLC-MS. Derivatives with electron-withdrawing groups (e.g., Cl) show higher stability .
Methodological and Data Analysis
Q. What statistical methods analyze dose-response relationships in bioassays?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC50 values. The Hill equation models cooperativity, with a Hill coefficient >1 indicating positive allosteric modulation .
Q. How to validate computational docking results experimentally?
Perform competitive binding assays with ATP analogs (e.g., [γ-32P]ATP). A >50% reduction in radiolabeled ATP incorporation confirms competitive inhibition predicted by docking .
Q. What techniques characterize crystallinity in solid-state formulations?
Powder X-ray Diffraction (PXRD) identifies polymorphs. Differential Scanning Calorimetry (DSC) measures melting points and detects amorphous content. For hygroscopic derivatives, Dynamic Vapor Sorption (DVS) assesses moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
